(S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate
CAS No.: 1798902-94-9
Cat. No.: VC0119987
Molecular Formula: C17H21NO4
Molecular Weight: 303.358
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798902-94-9 |
|---|---|
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.358 |
| IUPAC Name | 1-O-benzyl 2-O-methyl (2S)-4-propyl-2,5-dihydropyrrole-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C17H21NO4/c1-3-7-14-10-15(16(19)21-2)18(11-14)17(20)22-12-13-8-5-4-6-9-13/h4-6,8-10,15H,3,7,11-12H2,1-2H3/t15-/m0/s1 |
| Standard InChI Key | IWVFHHBJWWBEJK-HNNXBMFYSA-N |
| SMILES | CCCC1=CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Introduction
Chemical Identification and Structural Properties
Basic Chemical Information
(S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate is a structurally complex organic molecule containing a partially saturated pyrrole core with multiple functional groups. The compound is identified by the following chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1798902-94-9 |
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.358 g/mol |
| IUPAC Name | 1-O-benzyl 2-O-methyl (2S)-4-propyl-2,5-dihydropyrrole-1,2-dicarboxylate |
| Standard InChIKey | IWVFHHBJWWBEJK-HNNXBMFYSA-N |
| PubChem Compound ID | 121230846 |
This compound was last documented with modifications as of April 15, 2024, indicating relatively recent interest in its properties and applications.
Structural Features
The molecular structure of (S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate exhibits several distinctive features:
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Core Structure: A 2,5-dihydropyrrole ring (partially saturated pyrrole) serves as the central framework.
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Stereochemistry: The compound possesses an (S)-configuration at the C-2 position, indicating a specific three-dimensional arrangement critical to its chemical identity.
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Substituents:
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A propyl group at the C-4 position
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A benzyl carboxylate (Cbz) group at the nitrogen (N-1) position
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A methyl carboxylate group at the C-2 position
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The SMILES notation (CCCC1=CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC) provides a linear representation of the molecular structure, highlighting the connectivity of these functional groups.
Physical and Chemical Properties
Physical Characteristics
While specific experimental data on physical properties is limited in the available literature, certain properties can be inferred from its structural features:
| Property | Description |
|---|---|
| Physical State | Likely a solid at standard conditions |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and DMSO |
| Stability | Potentially sensitive to strong acids or bases due to the ester functionalities |
Chemical Reactivity
The compound contains several reactive functional groups that influence its chemical behavior:
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Ester Groups: Both the benzyl and methyl carboxylate groups are susceptible to hydrolysis under basic or acidic conditions, potentially allowing selective deprotection strategies.
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Carbon-Carbon Double Bond: The unsaturated C=C bond in the dihydropyrrole ring represents a site for potential addition reactions.
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Stereogenic Center: The (S)-configuration at C-2 makes this compound optically active and potentially valuable for asymmetric synthesis applications.
Synthesis and Preparation
Reaction Conditions
Based on the synthesis of related pyrrole derivatives, the following conditions might be applicable:
| Parameter | Typical Conditions |
|---|---|
| Solvent | 1,2-Dichloroethane (DCE) |
| Catalyst | Lewis acids such as BF3·Et2O |
| Temperature | Approximately 80°C |
| Atmosphere | Inert (N2) using Schlenk techniques |
| Reaction Time | 20-36 hours |
These conditions represent general approaches for pyrrole synthesis and would likely require optimization for the specific target compound .
Applications and Research Significance
Research Applications
(S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate may have significant potential in various research fields:
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Synthetic Building Block: The compound's functionalized structure makes it valuable as an intermediate in the synthesis of more complex molecules.
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Asymmetric Synthesis: Its defined stereochemistry could be exploited in asymmetric transformations.
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Structure-Activity Relationship Studies: The compound could serve as a model for investigating the effect of specific functional groups on biological activity.
Related Compounds and Structural Analogs
Structural Relatives
Several structurally related compounds from the available literature provide context for understanding the chemical family:
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Substituted Pyrroles: Compounds like benzyl 4-benzoyl-2-methyl-1-phenyl-5-(phenylamino)-1H-pyrrole-3-carboxylate represent related pyrrole structures with different substitution patterns .
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Ethyl 4-benzoyl-1-phenyl-5-(phenylamino)-2-propyl-1H-pyrrole-3-carboxylate: This compound shares the propyl substituent feature with our target molecule but differs in other aspects of substitution .
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Various N-benzylated pyrrole derivatives: Compounds like 1-benzyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide show structural similarities in terms of the N-benzyl substituent .
Comparative Analysis
The structural variations among these related compounds highlight the diversity within this chemical class:
| Compound | Similarities | Differences |
|---|---|---|
| Target Compound | Base structure | Specific substitution pattern |
| Benzyl 4-benzoyl-2-methyl-1-phenyl-5-(phenylamino)-1H-pyrrole-3-carboxylate | Benzyl ester functionality | Additional aromatic substituents |
| Ethyl 4-benzoyl-1-phenyl-5-(phenylamino)-2-propyl-1H-pyrrole-3-carboxylate | Propyl substituent | Different ester groups and additional substituents |
| 1-Benzyl-N-pyrrole derivatives | N-benzyl group | Different core structures and functional groups |
These structural relationships provide insights into the broader family of compounds and potential structural modifications that could be explored.
Analytical Characterization
Chromatographic Methods
For purification and analysis, the following approaches would likely be effective:
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